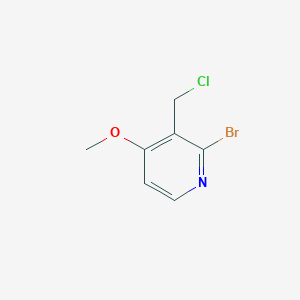
2-Bromo-3-(chloromethyl)-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-(chloromethyl)-4-methoxypyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-3-(chloromethyl)-4-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(chloromethyl)-4-methoxypyridine involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of halogen atoms makes it a reactive intermediate in substitution and elimination reactions. The compound can form covalent bonds with biological macromolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Lacks the chloromethyl and methoxy groups, making it less reactive in certain substitution reactions.
3-Chloromethyl-4-methoxypyridine: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-methoxypyridine: Lacks the chloromethyl group, affecting its nucleophilic substitution potential.
Uniqueness
2-Bromo-3-(chloromethyl)-4-methoxypyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity in various chemical reactions. The methoxy group also contributes to its versatility in synthetic applications, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-bromo-3-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,4H2,1H3 |
InChI Key |
ODIXVWSOLUBOKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















